3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid
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Overview
Description
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an indole core. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and deprotected amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the accurate assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-4-(3-chlorophenyl)-DL-phenylalanine
- 3-(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid apart from similar compounds is its indole core, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of indole-containing peptides and proteins, which are of significant interest in medicinal chemistry and biological research.
Properties
Molecular Formula |
C26H22N2O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)22-11-5-10-17-16(14-28-24(17)22)12-13-27-26(31)32-15-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-11,14,23,28H,12-13,15H2,(H,27,31)(H,29,30) |
InChI Key |
ARVYMSGJFOTGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=CC=C5C(=O)O |
Origin of Product |
United States |
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